molecular formula C14H21NO2 B1677423 2-Pyrrolidineethanol, alpha-(3-methoxyphenyl)-1-methyl- CAS No. 71157-61-4

2-Pyrrolidineethanol, alpha-(3-methoxyphenyl)-1-methyl-

Cat. No. B1677423
CAS RN: 71157-61-4
M. Wt: 235.32 g/mol
InChI Key: BMIOEZNRPWLYCQ-UHFFFAOYSA-N
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Description

“2-Pyrrolidineethanol, alpha-(3-methoxyphenyl)-1-methyl-” is a chemical compound with the molecular formula C16H25NO2 . It is a biologically important alkylaminophenol compound .


Synthesis Analysis

This compound can be synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .


Molecular Structure Analysis

The structural analysis of the molecule can be performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .


Chemical Reactions Analysis

The chemical reactivity of this compound can be evaluated by parameters such as potential (μ), chemical hardness (η), and electrophilicity index (ω) that were calculated from HOMO and LUMO energies . The dipole moment is a useful index for the description of interactions between two chemical species .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 263.3752 . More detailed properties such as bond lengths, dihedral and bond angles, HOMO and LUMO energies, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths can be investigated .

Future Directions

The future directions for this compound could involve further investigation of its potential uses in medical applications, particularly in cancer treatment . Additionally, more studies could be conducted to explore its quantum chemical calculations .

properties

IUPAC Name

1-(3-methoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-15-8-4-6-12(15)10-14(16)11-5-3-7-13(9-11)17-2/h3,5,7,9,12,14,16H,4,6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIOEZNRPWLYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991465
Record name 1-(3-Methoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidineethanol, alpha-(3-methoxyphenyl)-1-methyl-

CAS RN

71157-61-4
Record name Moxifadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071157614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g of 1-(3-methoxyphenyl)-2-(1-methyl-2-pyrrolidinyl)ethanone are dissolved in 100 ml of methanol and 20 ml of water; thereafter, 4.05 g of sodium borohydride are added portionwise, with stirring. Stirring is continued for a further hour, methanol is largely distilled off, 100 ml of water are added and extraction is effected with methylene chloride. The organic phase is extracted with 400 ml of 10% strength hydrochloric acid, the hydrochloric acid aqueous phase is rendered alkaline with sodium hydroxide solution and the liberated base is extracted with methylene chloride. The organic phase is concentrated and the resulting oily residue is distilled to obtain 47.4 g (94% of theory) of the title compound as a mixture of diastereoisomers of b.p. 128° at 0.001 mm Hg.
Name
1-(3-methoxyphenyl)-2-(1-methyl-2-pyrrolidinyl)ethanone
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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